molecular formula C5H2BrF3O B2470369 2-Bromo-5-(trifluoromethyl)furan CAS No. 1289005-52-2

2-Bromo-5-(trifluoromethyl)furan

Cat. No.: B2470369
CAS No.: 1289005-52-2
M. Wt: 214.969
InChI Key: PQCVXSNGRILFNN-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)furan is an organic compound with the molecular formula C5H2BrF3O It is a furan derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)furan typically involves the bromination of 5-(trifluoromethyl)furan. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification methods such as distillation or recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

    Substitution: Formation of 5-(trifluoromethyl)furan derivatives with various substituents replacing the bromine atom.

    Coupling: Formation of biaryl or heteroaryl compounds with extended conjugation.

    Oxidation: Formation of furanones or lactones.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)furan has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethyl)furan is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3O/c6-4-2-1-3(10-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCVXSNGRILFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289005-52-2
Record name 2-bromo-5-(trifluoromethyl)furan
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